REACTION_CXSMILES
|
[N+:1]([CH3:4])([O-:3])=[O:2].CN(C)C(=N)N(C)C.Cl[Si:14]([CH3:17])([CH3:16])[CH3:15].N1C=CN=[CH:19]1.[SiH3]C1NC=CN=1.CC[O:31][CH2:32][CH3:33]>[N+](C)([O-])=O.CC(C)=O.CC(C)=O>[CH3:19][C:32]([CH3:33])([O:31][Si:14]([CH3:17])([CH3:16])[CH3:15])[CH2:4][N+:1]([O-:3])=[O:2] |f:6.7|
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(N(C)C)=N)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
206 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](C)(C)C
|
Name
|
|
Quantity
|
123 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
silyl-imidazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SiH3]C=1NC=CN1
|
Name
|
|
Quantity
|
450 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
nitromethane acetone
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C.CC(=O)C
|
Name
|
|
Quantity
|
115 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir 18 hours at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C
|
Type
|
TEMPERATURE
|
Details
|
Then cool
|
Type
|
CUSTOM
|
Details
|
the reaction to 0° C.
|
Type
|
WASH
|
Details
|
wash with cold 1N HCl (200 mL×2)
|
Type
|
WASH
|
Details
|
Wash the organic layer with brine (300 mL)
|
Type
|
CONCENTRATION
|
Details
|
Carefully concentrate the crude material in vacuo
|
Type
|
TEMPERATURE
|
Details
|
without heating
|
Type
|
DISTILLATION
|
Details
|
Purify by distillation
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |